2-(Aminomethyl)-1-chloronaphthalene
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Overview
Description
2-(Aminomethyl)-1-chloronaphthalene is an organic compound with a naphthalene ring substituted with an aminomethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-chloronaphthalene typically involves the chlorination of 1-naphthaldehyde followed by reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-chloronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the chloronaphthalene to naphthylamines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-1-chloronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-chloronaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-1-naphthol
- 2-(Aminomethyl)-1-bromonaphthalene
- 2-(Aminomethyl)-1-fluoronaphthalene
Uniqueness
2-(Aminomethyl)-1-chloronaphthalene is unique due to the presence of both an aminomethyl group and a chlorine atom on the naphthalene ring.
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(1-chloronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2 |
InChI Key |
GAMCIRASGMSSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CN |
Origin of Product |
United States |
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